2-(Quinolin-8-yl)isoindoline-1,3-dione
Overview
Description
2-(Quinolin-8-yl)isoindoline-1,3-dione is a heterocyclic compound that features both quinoline and isoindoline-1,3-dione moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinolin-8-yl)isoindoline-1,3-dione typically involves the reaction of 8-aminoquinoline with phthalic anhydride or its derivatives. One common method involves heating a mixture of 4,5-dichlorophthalic acid and 8-aminoquinoline in dimethylformamide (DMF) at 393 K for 30 minutes . Another approach involves solventless conditions, where the reactants are heated directly without the use of solvents .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(Quinolin-8-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can yield different isoindoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce various isoindoline derivatives .
Scientific Research Applications
2-(Quinolin-8-yl)isoindoline-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Quinolin-8-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets. Additionally, it inhibits β-amyloid protein aggregation, indicating potential use in treating Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(Quinolin-8-yl)isoindoline-1,3-dione is unique due to its specific combination of quinoline and isoindoline-1,3-dione moieties, which confer distinct chemical and biological properties. Its ability to modulate dopamine receptors and inhibit β-amyloid aggregation sets it apart from other similar compounds .
Properties
IUPAC Name |
2-quinolin-8-ylisoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O2/c20-16-12-7-1-2-8-13(12)17(21)19(16)14-9-3-5-11-6-4-10-18-15(11)14/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMUCYRTIBUNFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC4=C3N=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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